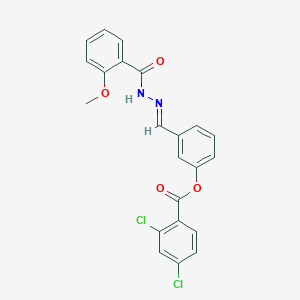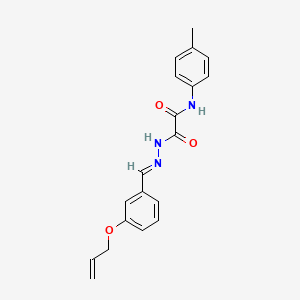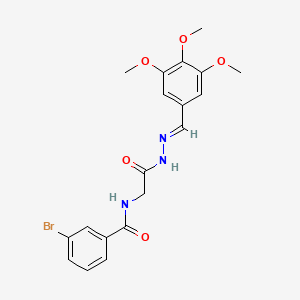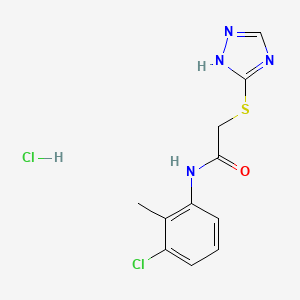![molecular formula C28H35N3O6 B12012358 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012358.png)
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-3-méthylbenzoyl)-5-(3-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe avec une formule moléculaire de C28H35N3O6. Ce composé est remarquable pour sa structure complexe, qui comprend plusieurs groupes fonctionnels tels que des groupes hydroxyle, nitro et benzoyle. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-[2-(diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-3-méthylbenzoyl)-5-(3-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one implique plusieurs étapes, à partir de précurseurs facilement disponibles. Le processus comprend généralement:
Formation du cycle pyrrolidine: Cette étape implique la cyclisation d'un précurseur approprié pour former le cycle pyrrolidine.
Introduction de groupes fonctionnels: Divers groupes fonctionnels sont introduits par une série de réactions, notamment la nitration, l'hydroxylation et la benzoylation.
Assemblage final: Le composé final est assemblé par une série de réactions de couplage, assurant le bon placement de tous les groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des étapes similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes automatisés et des mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
1-[2-(diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-3-méthylbenzoyl)-5-(3-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction: Le groupe nitro peut être réduit en amine.
Substitution: Le groupe benzoyle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrogène gazeux (H2) avec un catalyseur au palladium (Pd / C) sont couramment utilisés.
Substitution: Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation: Formation d'un dérivé cétonique.
Réduction: Formation d'un dérivé amine.
Substitution: Formation de dérivés benzoyle substitués.
Applications de recherche scientifique
1-[2-(diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-3-méthylbenzoyl)-5-(3-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one est utilisé dans divers domaines de la recherche scientifique:
Chimie: Comme réactif en synthèse organique et comme composé modèle pour étudier les mécanismes réactionnels.
Biologie: Dans des études impliquant des interactions enzymatiques et la liaison aux protéines.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-[2-(diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-3-méthylbenzoyl)-5-(3-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à des enzymes ou des récepteurs spécifiques, modifiant leur activité. Les voies impliquées peuvent inclure:
Inhibition enzymatique: Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs.
Modulation des récepteurs: Il peut agir comme un agoniste ou un antagoniste à des récepteurs spécifiques, influençant les voies de signalisation cellulaire.
Applications De Recherche Scientifique
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[2-(diméthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-3-méthylbenzoyl)-5-(3-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-(3-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one
Unicité
1-[2-(diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-3-méthylbenzoyl)-5-(3-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de leur arrangement spatial
Propriétés
Formule moléculaire |
C28H35N3O6 |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H35N3O6/c1-6-29(7-2)13-14-30-25(20-9-8-10-22(16-20)31(35)36)24(27(33)28(30)34)26(32)21-11-12-23(19(5)15-21)37-17-18(3)4/h8-12,15-16,18,25,32H,6-7,13-14,17H2,1-5H3/b26-24+ |
Clé InChI |
NWDZXWTUOTZSGE-SHHOIMCASA-N |
SMILES isomérique |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)


![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)


![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
![3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12012348.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)
![N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12012354.png)
